
4-aminopyridine-3-sulfonic Acid
Overview
Description
4-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyridine-3-sulfonic acid typically involves multi-step processes starting from pyridine derivatives. One common method includes the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The sulfonation of 3-aminopyridine then yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as diazotization, sulfonation, and reduction under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for nitration.
Reducing agents: Such as iron and acetic acid for reduction.
Sulfonating agents: Such as sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 3-nitropyridine and 4-aminopyridine derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-Aminopyridine-3-sulfonic acid (CHNOS) is characterized by an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring. Its primary mechanism of action involves blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at synapses. This mechanism is particularly beneficial in enhancing neural transmission, making it a candidate for therapeutic applications in neurological disorders.
Scientific Research Applications
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Neuropharmacology
- Enhancement of Neurotransmission : The compound has been shown to improve synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as multiple sclerosis and spinal cord injuries. Its ability to enhance nerve conduction makes it a potential therapeutic agent for various neurological disorders .
- Case Study : A recent study demonstrated that 4-aminopyridine improved gait performance in patients with spinocerebellar ataxia type 27B (SCA27B), highlighting its efficacy in real-life conditions .
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Biochemistry
- Biochemical Reactions : The compound plays a significant role in biochemical pathways due to its ability to interact with enzymes and proteins. It is utilized in various biochemical assays to study enzyme kinetics and protein interactions.
- Cellular Effects : In laboratory settings, this compound has been observed to affect cellular processes by enhancing neurotransmitter release and modulating neuronal excitability.
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Materials Science
- Catalyst Development : The compound is explored for its potential use as a catalyst in organic synthesis, contributing to the development of advanced materials. Its unique chemical structure allows it to facilitate various chemical reactions effectively.
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Pharmaceutical Development
- Therapeutic Applications : Beyond neurological disorders, there is ongoing research into the use of this compound for treating other conditions such as myasthenia gravis and spinal cord injuries. Its pharmacokinetic properties suggest it may be beneficial in enhancing drug stability and bioavailability when formulated appropriately .
Case Studies
The following table summarizes notable case studies involving this compound:
Study | Patient Profile | Symptoms | Management |
---|---|---|---|
Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |
Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |
De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |
Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |
These case studies illustrate both the therapeutic potential and the risks associated with the compound when mismanaged.
Mechanism of Action
The mechanism of action of 4-aminopyridine-3-sulfonic acid involves the inhibition of voltage-gated potassium channels. By blocking these channels, the compound prolongs the action potential in neurons, leading to enhanced neurotransmitter release and improved neuronal signaling. This mechanism is particularly relevant in the context of neurological disorders where impaired neural transmission is a key factor .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Similar in structure but lacks the sulfonic acid group.
3-Aminopyridine: Similar but with the amino group at the 3-position.
2,4-Diaminopyridine: Contains two amino groups at the 2- and 4-positions.
Uniqueness
4-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.
Biological Activity
4-Aminopyridine-3-sulfonic acid (4-APSA) is a compound of significant interest in the field of neuropharmacology due to its unique biological activity, particularly as a potassium channel blocker. This article provides an in-depth analysis of its biological properties, mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula CHNOS and a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating the presence of one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which enhances its applicability in various biochemical contexts .
The primary mechanism through which 4-APSA exerts its biological effects is by blocking voltage-gated potassium channels. This blockade results in increased neuronal excitability and enhanced neurotransmission. Such properties are particularly relevant in conditions like multiple sclerosis (MS), where nerve conduction is impaired. By inhibiting potassium channels, 4-APSA can improve synaptic transmission and potentially ameliorate symptoms associated with demyelinating diseases .
Biological Activities
Neuropharmacological Effects:
- Enhancement of Neurotransmission: 4-APSA has been shown to enhance synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as MS and spinal cord injuries.
- Potential Therapeutic Applications: Its ability to improve nerve conduction makes it a candidate for therapeutic use in various neurological disorders including myasthenia gravis and spinal cord injuries .
Toxicological Considerations:
Despite its therapeutic potential, 4-APSA can exhibit toxicity, particularly in cases of overdose. A review of case studies highlights instances where patients experienced severe neurological symptoms following excessive intake. Symptoms included seizures, delirium, and extrapyramidal effects, necessitating aggressive management strategies such as benzodiazepine administration and intubation .
Case Studies
A review of literature reveals several case studies that illustrate the effects and management of toxicity associated with 4-APSA:
Study | Patient Profile | Symptoms | Management |
---|---|---|---|
Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |
Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |
De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |
Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |
These cases underscore the dual nature of 4-APSA as both a therapeutic agent and a potential source of toxicity when mismanaged.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-APSA, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Aminopyridine | Amino group on pyridine | Enhances neurotransmission |
3-Aminopyridine | Amino group at position 3 | Less effective in potassium channel blockade |
4-Sulfamoylphenylalanine | Sulfonamide structure | Primarily used as an antibiotic |
2-Aminobenzenesulfonic acid | Similar sulfonic acid functionality | Different biological activity |
The distinct combination of functional groups in 4-APSA allows it to effectively block potassium channels, setting it apart from other aminopyridines and sulfonamides .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-aminopyridine-3-sulfonic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 4-aminopyridine using concentrated sulfuric acid or sulfur trioxide under controlled temperature (80–120°C). Purity optimization requires post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC or NMR to confirm absence of by-products like unreacted precursors or over-sulfonated derivatives .
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Conduct a systematic solubility study using UV-Vis spectroscopy or gravimetric analysis. Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C, filter undissolved solids, and quantify dissolved compound via calibration curves. Account for temperature-dependent solubility by repeating experiments at 10°C increments .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the pyridine ring structure and sulfonic acid substitution. FT-IR confirms sulfonic acid groups via S=O stretching bands (1350–1200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability studies under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at fixed intervals (0, 24, 48 hours). Use kinetic modeling (e.g., first-order decay) to determine pH-dependent degradation rates. Control for temperature and light exposure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pKa values for this compound?
- Methodological Answer : Compare potentiometric titration (aqueous vs. mixed solvents) and computational methods (DFT calculations). Re-evaluate experimental conditions (ionic strength, temperature) and validate results using multiple techniques (e.g., -NMR pH titration for amine protonation shifts) to reconcile discrepancies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., ion channels). Validate predictions with experimental binding assays (SPR, ITC) and correlate docking scores (binding energy) with IC values from dose-response curves .
Q. What experimental designs mitigate interference from sulfonic acid degradation in long-term electrochemical studies?
- Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor degradation products (e.g., sulfate ions) during cyclic voltammetry. Employ protective atmospheres (N) to minimize oxidative side reactions. Compare results with control experiments using stable sulfonate analogues .
Q. How do researchers analyze the compound’s role in proton-conducting membranes for fuel cell applications?
- Methodological Answer : Incorporate this compound into polymer matrices (e.g., Nafion®) and measure proton conductivity via electrochemical impedance spectroscopy (EIS) under controlled humidity (30–90% RH). Correlate morphology (TEM, SAXS) with conductivity to optimize sulfonic acid group distribution .
Q. What advanced techniques characterize the compound’s solid-state interactions in co-crystals or salts?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve hydrogen-bonding networks. Pair with thermal analysis (TGA/DSC) to assess stability. Solid-state NMR (, ) provides insights into dynamic interactions between amine and sulfonic acid groups .
Q. How can researchers address conflicting data on the compound’s fluorescence quenching mechanisms?
- Methodological Answer : Perform time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Use Stern-Volmer plots to calculate quenching constants. Validate mechanisms via competitive binding assays with known quenchers (e.g., acrylamide) .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., experimental vs. computational pKa values) and report confidence intervals for reproducibility .
- Experimental Design : Include negative controls (e.g., solvent-only samples) and triplicate measurements to minimize variability in stability or solubility studies .
- Safety Protocols : Refer to SDS guidelines (e.g., handling sulfonic acid derivatives under fume hoods, PPE requirements) to mitigate risks during synthesis or handling .
Properties
IUPAC Name |
4-aminopyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYEVOVADPHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376576 | |
Record name | 4-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29452-57-1 | |
Record name | 4-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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